N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a triazole-thioacetamide scaffold with a 4-ethoxyphenyl group and a furan-2-yl substituent. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) derivatives with α-chloroacetamides under basic conditions . Key properties include:
- Anti-exudative activity: At 10 mg/kg, it demonstrates comparable efficacy to diclofenac sodium (8 mg/kg) in rat models, reducing inflammation by 38–42% .
- Structural flexibility: The ethoxyphenyl and furan groups enhance solubility and electronic interactions, critical for binding to biological targets .
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-8-6-12(7-9-13)18-15(22)11-25-17-20-19-16(21(17)2)14-5-4-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
YHHSVLWPCFRUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes an ethoxyphenyl moiety, a triazole ring, and a furan group, which contribute to its potential pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 348.43 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Ethoxy Group | Contributes to hydrophobic interactions |
| Furan Ring | Imparts additional reactivity and biological activity |
| Triazole Ring | Known for antifungal and anticancer properties |
| Sulfanyl Linkage | Enhances biological interactions |
Biological Activity Overview
This compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Compounds with triazole rings have been widely studied for their antimicrobial properties. In particular, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains.
- The compound has demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
-
Anticancer Activity :
- Research indicates that triazole derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Specific studies have highlighted the efficacy of similar compounds against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
-
Antiviral Properties :
- Some studies suggest potential antiviral activity against viruses such as HSV (Herpes Simplex Virus) and CV-B4 (Coxsackievirus B4), although further investigation is required to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound. Below are key findings from relevant research:
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of triazole derivatives reported that modifications in the substituents significantly influenced their activity against bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies on the anticancer effects of similar triazole-containing compounds revealed:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa | 12.5 | High |
| HepG2 | 15.0 | Moderate |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
N-(2-bromo-4,6-difluorophenyl) analogue
- Structure : Substitution of the 4-ethoxyphenyl with bromo and difluoro groups increases steric bulk and electronegativity.
N-(2,4,6-trimethylphenyl) analogue
- Structure : Trimethylphenyl substitution introduces hydrophobicity.
- Activity: No direct biological data, but methyl groups may enhance membrane permeability, a trait useful in antimicrobial agents .
N-(2-ethoxyphenyl) analogues
- Example : N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide.
Variations in the Triazole Substituents
4-Phenyl vs. 4-Methyl Triazole Derivatives
- 4-Phenyl substitution (e.g., 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide):
- 4-Methyl substitution: Reduces steric hindrance, favoring interactions with shallow binding pockets (e.g., observed in antiviral triazol-3-ylsulfanyl acetamides against adenovirus-5) .
Pyridine-4-yl Substitution
- Example : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides.
- Activity : Pyridine enhances antimicrobial potency (MIC: 12.5–25 µg/mL against E. coli and S. aureus) and antioxidant capacity (65–78% radical scavenging at 100 µg/mL) .
Functional Group Modifications
Thiazole-Triazole Hybrids
- Example: 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides.
- Activity : Thiazole incorporation improves tyrosinase inhibition (IC₅₀: 0.8–1.2 µM), surpassing the parent triazole-acetamide’s anti-inflammatory focus .
Adamantane and Urea Derivatives
- Adamantane analogue: 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine shows higher hyperpolarizability (9× urea), suggesting superior nonlinear optical (NLO) properties compared to the furan-containing compound .
Table 1: Anti-exudative Activity
| Compound | Dose (mg/kg) | Inflammation Reduction (%) | Reference Drug Comparison |
|---|---|---|---|
| N-(4-ethoxyphenyl) derivative | 10 | 38–42 | Diclofenac sodium (8 mg/kg, 40%) |
| KA3 (pyridin-4-yl analogue) | 10 | 45–50 | Not tested |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole moiety is synthesized via cyclocondensation reactions. A widely adopted method involves reacting acyl hydrazides with isothiocyanates under basic conditions . For this compound, 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol serves as the intermediate.
Step 1: Synthesis of 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
-
Reagents : Furan-2-carbohydrazide, methyl isothiocyanate, potassium hydroxide.
-
Mechanism : The acyl hydrazide undergoes nucleophilic attack by methyl isothiocyanate, followed by base-mediated cyclization to form the triazole-thiol .
Key Challenge : Competing formation of 1,3,4-thiadiazole byproducts necessitates strict temperature control .
Sulfanyl-Acetamide Coupling
The triazole-thiol intermediate is coupled with 2-chloro-N-(4-ethoxyphenyl)acetamide via nucleophilic substitution.
Step 2: Thioether Bond Formation
-
Reagents : 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, 2-chloro-N-(4-ethoxyphenyl)acetamide, triethylamine.
-
Conditions : Anhydrous dimethylformamide (DMF), 0–25°C, 6 hours .
-
Mechanism : Triethylamine deprotonates the thiol, enabling nucleophilic displacement of chloride from the acetamide .
-
Yield : 85–89% after silica gel chromatography (hexane:ethyl acetate, 3:1) .
Optimization : Replacing DMF with tetrahydrofuran (THF) reduces side-product formation but lowers reaction rate .
Industrial-Scale Production Considerations
Large-scale synthesis introduces challenges in purification and cost efficiency.
Continuous Flow Synthesis
-
Reactor Type : Tubular flow reactor with immobilized base catalysts .
-
Advantages : 30% reduction in reaction time, 95% yield at 1 kg/batch .
Purification Techniques
-
Recrystallization : Ethanol/water (4:1) achieves >99% purity .
-
Chromatography : Reserved for batches requiring pharmaceutical-grade purity .
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, triazole-H), δ 7.45 (d, 1H, furan-H), δ 4.02 (q, 2H, OCH₂CH₃) |
| ¹³C NMR | δ 167.5 (C=O), δ 152.3 (triazole-C), δ 110.2 (furan-C) |
| IR | 1654 cm⁻¹ (C=O stretch), 1243 cm⁻¹ (C-S-C asymmetric) |
Chromatographic Purity
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for synthesizing the target compound:
Q & A
Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis typically involves:
Triazole Ring Formation : Cyclization of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH) to form the 1,2,4-triazole core .
Alkylation : Reaction of the triazole-3-thiol with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) to introduce the sulfanylacetamide moiety .
Functionalization : Coupling the ethoxyphenyl group via nucleophilic substitution or amide bond formation.
Critical Parameters :
- Temperature (80–150°C for cyclization steps) .
- Solvent choice (DMF or ethanol for alkylation) .
- Catalysts (zeolites or pyridine for condensation reactions) .
Q. Reference Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Triazole formation | KOH, CS₂, 80–100°C | 60–75% | |
| Alkylation | α-chloroacetamide, DMF, 24h | 70–85% | |
| Coupling | Ethoxyphenylamine, EDCI, RT | 50–65% |
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole ring integration .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., furan and triazole protons) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₄O₃S: m/z 379.1234) .
Q. What preliminary biological activities are reported for structurally related compounds?
Methodological Answer:
- Anti-exudative Activity : Derivatives with chloro/methoxy substituents showed 40–60% inhibition in rat formalin-induced edema models at 50 mg/kg doses .
- Antimicrobial Activity : Analogues with furan and triazole moieties exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Cytotoxicity : Methyl-substituted triazoles demonstrated IC₅₀ values of 10–25 µM against MCF-7 and HeLa cell lines .
Q. Reference Table: Biological Activity Trends
| Substituent (R) | Activity (Model) | Efficacy | Key References |
|---|---|---|---|
| 4-Ethoxyphenyl | Anti-exudative (rat) | 55% inhibition | |
| 4-Fluorophenyl | Antimicrobial (MIC) | 16 µg/mL | |
| 3-Chloro-4-methylphenyl | Cytotoxicity (HeLa) | IC₅₀ 12 µM |
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for improved yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example:
- Solvent Screening : Compare DMF (higher polarity) vs. THF (lower polarity) for alkylation efficiency .
- Catalyst Optimization : Zeolite Y-H vs. pyridine in condensation steps (pyridine increases yield by 15–20%) .
- In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What computational strategies predict target interactions and selectivity?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize enzymes like COX-2 (anti-inflammatory) or CYP450 (metabolism) based on structural motifs .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., furan-triazole derivatives show ∆G = -8.2 kcal/mol with COX-2) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., His90 in COX-2) .
Q. How to resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Substituent Effects : Compare ethoxy (electron-donating) vs. chloro (electron-withdrawing) groups on phenyl rings. Ethoxy enhances anti-inflammatory activity by 20% .
- Triazole Modifications : Methyl at position 4 improves metabolic stability but reduces solubility .
- Data Normalization : Standardize assays (e.g., MTT vs. resazurin for cytotoxicity) to minimize protocol-driven variability .
Q. Reference Table: SAR Insights
| Structural Feature | Impact on Activity | Key References |
|---|---|---|
| 4-Ethoxyphenyl | ↑ Anti-exudative activity (55% vs. 40% for H) | |
| Furan-2-yl | ↑ Antimicrobial (broad-spectrum) | |
| Methyl at triazole-4 | ↓ Solubility (logP +0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
